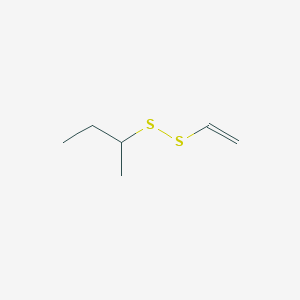
2-(Ethenyldisulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyldisulfanyl)butane is an organic compound with the molecular formula C6H12S2 It is characterized by the presence of a disulfide bond (S-S) and an ethenyl group (CH2=CH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Ethenyldisulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ethenyl disulfide under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction is carried out at a moderate temperature, usually between 50-100°C, and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethenyldisulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(Ethenyldisulfanyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Ethenyldisulfanyl)butane involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethenyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethenyldisulfanyl)propane: Similar structure but with a different alkyl chain length.
2-(Ethenyldisulfanyl)ethane: Shorter alkyl chain compared to 2-(Ethenyldisulfanyl)butane.
2-(Ethenyldisulfanyl)pentane: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties
Propriétés
Numéro CAS |
110690-20-5 |
|---|---|
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
2-(ethenyldisulfanyl)butane |
InChI |
InChI=1S/C6H12S2/c1-4-6(3)8-7-5-2/h5-6H,2,4H2,1,3H3 |
Clé InChI |
VEUNXNFFFZFEHO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SSC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


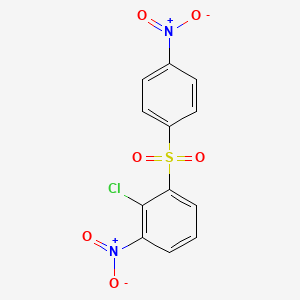
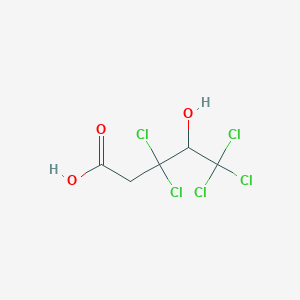
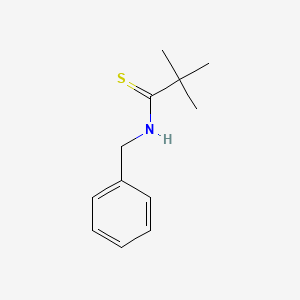
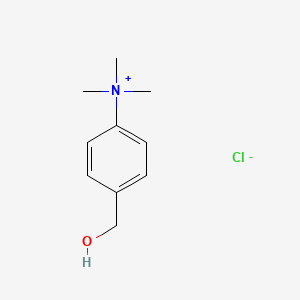
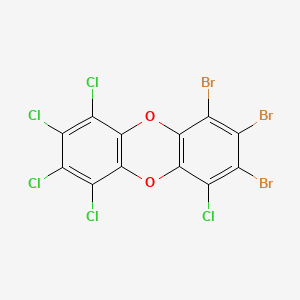
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
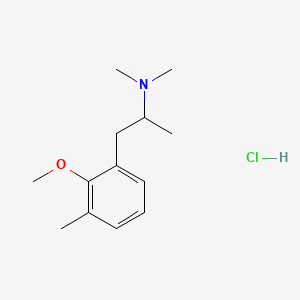
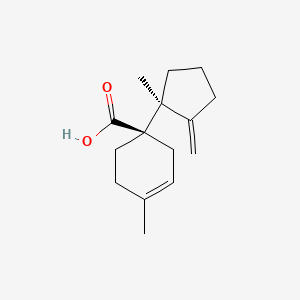
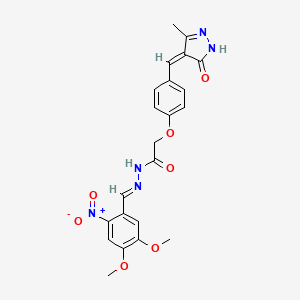

![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
